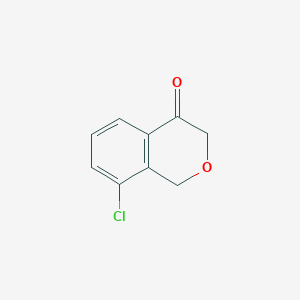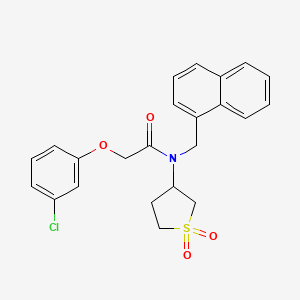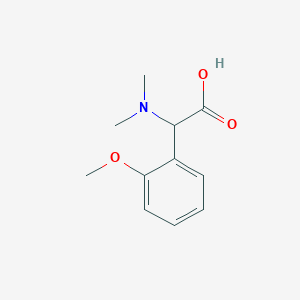
2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of amino acids
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Dimethylamino)-2-(5-Methylthiophen-2-yl)essigsäure umfasst typischerweise die folgenden Schritte:
Bildung des Thiophenrings: Der Thiophenring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung mit Schwefel reagiert.
Einführung der Methylgruppe: Die Methylgruppe kann durch Friedel-Crafts-Alkylierung unter Verwendung von Methylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid eingeführt werden.
Anlagerung der Dimethylaminogruppe: Die Dimethylaminogruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von Dimethylamin eingeführt werden.
Bildung des Essigsäureanteils: Der Essigsäureanteil kann durch eine Carboxylierungsreaktion unter Verwendung von Kohlendioxid und einer geeigneten Base eingeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege für die großtechnische Produktion umfassen. Dazu gehören die Verwendung von Durchflussreaktoren, die Optimierung der Reaktionsbedingungen (Temperatur, Druck, Katalysatoren) und die Sicherstellung einer hohen Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Dimethylamino)-2-(5-Methylthiophen-2-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Dimethylaminogruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Boran (BH3) können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als potenzieller Ligand für die Untersuchung von Proteininteraktionen.
Medizin: Als potenzieller Medikamentenkandidat für verschiedene therapeutische Anwendungen.
Industrie: Als Zwischenprodukt bei der Synthese von Agrochemikalien oder Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Dimethylamino)-2-(5-Methylthiophen-2-yl)essigsäure hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Medikament verwendet wird, könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu therapeutischen Wirkungen führen. Die Dimethylaminogruppe und der Thiophenring könnten eine entscheidende Rolle bei der Bindung an diese Zielstrukturen spielen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The dimethylamino group and thiophene ring could play crucial roles in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Dimethylamino)-2-Phenylessigsäure: Ähnliche Struktur, aber mit einem Phenylring anstelle eines Thiophenrings.
2-(Dimethylamino)-2-(4-Methylphenyl)essigsäure: Ähnliche Struktur, aber mit einem 4-Methylphenylring anstelle eines 5-Methylthiophenrings.
Einzigartigkeit
2-(Dimethylamino)-2-(5-Methylthiophen-2-yl)essigsäure ist aufgrund des Vorhandenseins des Thiophenrings einzigartig, der im Vergleich zu Phenyl- oder Methylphenylringen besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann sich auf seine Reaktivität, Bindungsaffinität und sein allgemeines chemisches Verhalten auswirken.
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2S/c1-6-4-5-7(13-6)8(9(11)12)10(2)3/h4-5,8H,1-3H3,(H,11,12) |
InChI-Schlüssel |
WKUUPRGUKNLLFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)


![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)

![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)


![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)

